

Application Notes and Protocols for Tetranor-12(R)-HETE ELISA Kit

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Compound of Interest

Compound Name: **tetranor-12(R)-HETE**

Cat. No.: **B10767745**

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These application notes provide a comprehensive overview and detailed protocols for the quantification of **tetranor-12(R)-HETE**, a significant metabolite of 12(R)-HETE formed via β -oxidation, using a competitive enzyme-linked immunosorbent assay (ELISA) kit.^{[1][2][3][4]} This document is intended for researchers, scientists, and drug development professionals investigating inflammatory processes, cell signaling, and related pathological conditions.

Introduction

Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).^{[1][4]} 12-HETE isomers are produced from arachidonic acid by 12-lipoxygenase (12-LOX) enzymes and are involved in various physiological and pathological processes, including inflammation, cell migration, and cardiovascular function.^{[5][6]} The quantification of **tetranor-12(R)-HETE** can provide insights into the metabolic flux through the 12-LOX pathway and its potential role in disease. This competitive ELISA kit offers a sensitive and specific method for measuring **tetranor-12(R)-HETE** in a variety of biological samples.

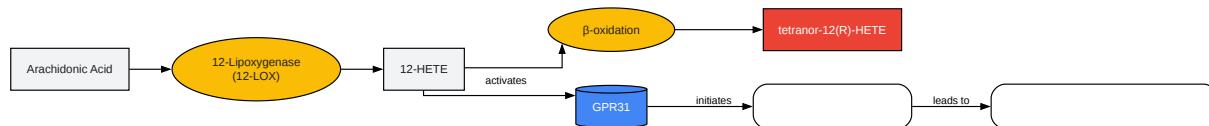
Principle of the Assay

The **tetranor-12(R)-HETE** ELISA kit is a competitive immunoassay. The microplate wells are pre-coated with a capture antibody. A known amount of **tetranor-12(R)-HETE** conjugated to a reporter enzyme (like horseradish peroxidase - HRP) is added to the wells along with the sample or standard. The **tetranor-12(R)-HETE** in the sample competes with the enzyme-conjugated **tetranor-12(R)-HETE** for binding to the capture antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which

reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of **tetranor-12(R)-HETE** in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Signaling Pathway Context

12-HETE, the precursor of **tetranor-12(R)-HETE**, is a signaling molecule that can influence various cellular pathways. It has been shown to act through G protein-coupled receptors like GPR31.[5][7] Downstream signaling can involve pathways such as MAPK/ERK, PI3K/Akt, and PKC, which are crucial for processes like cell migration, proliferation, and survival.[8][9] Investigating **tetranor-12(R)-HETE** levels can help to elucidate the activity of the 12-lipoxygenase pathway in these signaling cascades.



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Figure 1: Simplified 12-HETE metabolic and signaling pathway.

Data Presentation Kit Performance Characteristics

Parameter	Typical Value
Assay Range	0.1 - 20 ng/mL
Sensitivity (LOD)	~ 0.05 ng/mL
Midpoint (50% B/B ₀)	1.5 - 3.5 ng/mL
Intra-Assay CV	< 10%
Inter-Assay CV	< 15%
Sample Types	Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Incubation Time	~ 2 hours
Wavelength	450 nm

Cross-Reactivity Profile

Compound	Cross-Reactivity (%)
tetranor-12(R)-HETE	100%
12(R)-HETE	< 1%
12(S)-HETE	< 0.1%
tetranor-12(S)-HETE	< 5%
Arachidonic Acid	< 0.01%
Prostaglandin E ₂	< 0.01%

Experimental Protocols

Reagent Preparation

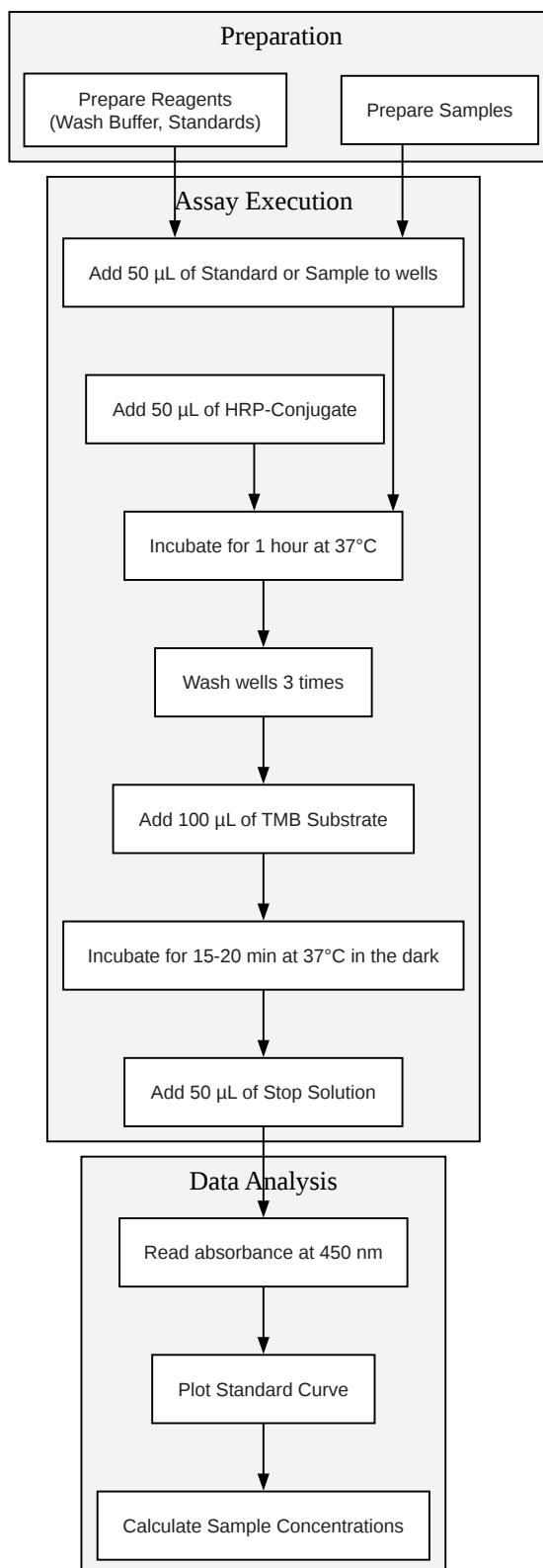
- Wash Buffer (1X): If a concentrate (e.g., 10X or 20X) is provided, dilute it with ultrapure water to the final working concentration. For example, dilute 50 mL of 10X Wash Buffer concentrate with 450 mL of ultrapure water.

- Standard Series: Prepare a serial dilution of the **tetranor-12(R)-HETE** standard. A typical protocol would involve reconstituting the stock standard and then performing 2-fold serial dilutions in the provided assay buffer to generate a standard curve (e.g., from 20 ng/mL down to 0.156 ng/mL).
- HRP-Conjugate (1X): If a concentrated HRP-conjugate is provided, dilute it with the appropriate diluent to the 1X working concentration shortly before use.

Sample Preparation

- Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 3,000 rpm for 15 minutes. Collect the supernatant (serum) and store at -80°C until use.
- Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3,000 rpm for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
- Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes to remove cells. The supernatant can be assayed directly or stored at -80°C.
- Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant can be used for the assay.

Assay Procedure

[Click to download full resolution via product page](#)**Figure 2:** General workflow for the **tetranor-12(R)-HETE ELISA**.

- Add Standards and Samples: Add 50 μ L of each standard and sample into the appropriate wells of the microplate.
- Add HRP-Conjugate: Immediately add 50 μ L of 1X HRP-conjugate to each well.
- Incubate: Cover the plate and incubate for 1 hour at 37°C.
- Wash: Aspirate the liquid from each well and wash each well three times with 200 μ L of 1X Wash Buffer.
- Add Substrate: Add 100 μ L of TMB Substrate solution to each well.
- Incubate: Incubate the plate for 15-20 minutes at 37°C in the dark.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.

Data Analysis

- Standard Curve: Average the duplicate readings for each standard, blank, and sample. Subtract the average blank optical density (OD) from the average OD of all other readings.
- Calculate %B/B₀: Calculate the percentage of binding for each standard and sample using the following formula:
$$\%B/B_0 = (\text{OD of standard or sample} / \text{OD of zero standard}) \times 100$$
- Plot: Plot the %B/B₀ for each standard on the y-axis versus the concentration on the x-axis (log scale).
- Determine Concentration: Determine the concentration of **tetranor-12(R)-HETE** in the samples by interpolating their %B/B₀ values on the standard curve.

Troubleshooting

Issue	Possible Cause	Solution
High background	Insufficient washing	Increase the number of washes or the soak time.
Contaminated reagents	Use fresh reagents.	
Low signal	Inactive reagents	Ensure reagents are stored correctly and are within their expiration date.
Incorrect incubation times/temperatures	Follow the protocol precisely.	
Poor standard curve	Improper standard dilution	Prepare fresh standards and ensure accurate pipetting.
Pipetting errors	Use calibrated pipettes and proper technique.	
High CV	Inconsistent pipetting	Be consistent with pipetting technique.
Plate not washed uniformly	Ensure all wells are washed thoroughly and consistently.	

Conclusion

This ELISA kit provides a robust and sensitive tool for the quantification of **tetranor-12(R)-HETE** in various biological samples. Accurate measurement of this metabolite can aid in understanding the role of the 12-lipoxygenase pathway in health and disease, and may be valuable in the development of novel therapeutics. For research use only. Not for use in diagnostic procedures.

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